trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene
Overview
Description
Trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a propyl-substituted cyclohexyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable benzene derivative.
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation: Introduction of the methoxy group at the 1 position using methanol and a strong acid catalyst.
Cyclohexylation: Attachment of the propyl-substituted cyclohexyl group through Friedel-Crafts alkylation using propylcyclohexane and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine atoms, potentially replacing them with hydrogen atoms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of 2,3-difluoro-1-methoxy-4-(4-propyl-cyclohexyl)benzaldehyde or 2,3-difluoro-1-methoxy-4-(4-propyl-cyclohexyl)benzoic acid.
Reduction: Formation of trans-2,3-dihydro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
2,3-Difluoro-1-methoxybenzene: Lacks the cyclohexyl group, making it less hydrophobic.
1-Methoxy-4-(4-propyl-cyclohexyl)-benzene: Lacks the fluorine atoms, affecting its reactivity and stability.
2,3-Difluoro-4-(4-propyl-cyclohexyl)-benzene: Lacks the methoxy group, altering its electronic properties.
Uniqueness: Trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene is unique due to the combination of fluorine atoms, a methoxy group, and a propyl-substituted cyclohexyl group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3-difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2O/c1-3-4-11-5-7-12(8-6-11)13-9-10-14(19-2)16(18)15(13)17/h9-12H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPPBANBBAQKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697418 | |
Record name | 2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609779-51-3 | |
Record name | 2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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